molecular formula C8H8ClNO2 B8459897 3-Chloro-5-ethylnitrobenzene CAS No. 123158-73-6

3-Chloro-5-ethylnitrobenzene

Cat. No.: B8459897
CAS No.: 123158-73-6
M. Wt: 185.61 g/mol
InChI Key: ZWMODTZSIJCOBI-UHFFFAOYSA-N
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Description

3-Chloro-5-ethylnitrobenzene (hypothetical structure: C₈H₈ClNO₂) is a substituted nitrobenzene derivative featuring chloro (–Cl), ethyl (–C₂H₅), and nitro (–NO₂) groups at positions 3, 5, and 1, respectively, on the benzene ring. This article compares these analogs to infer trends relevant to this compound.

Properties

CAS No.

123158-73-6

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-chloro-3-ethyl-5-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h3-5H,2H2,1H3

InChI Key

ZWMODTZSIJCOBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis leverages data from substituted nitrobenzenes in the evidence to highlight substituent effects on molecular properties, reactivity, and applications.

Substituent Effects on Molecular Properties

Key compounds for comparison include:

1-Chloro-3-methoxy-5-nitrobenzene (C₇H₆ClNO₃)

1-Chloro-3-nitrobenzene (C₆H₄ClNO₂)

1-Chloro-3-(chloromethyl)-5-nitrobenzene (C₇H₅Cl₂NO₂)

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (C₉H₈ClNO₆)

Compound Molecular Weight (g/mol) Substituents (Positions) Key Physical/Chemical Properties
1-Chloro-3-methoxy-5-nitrobenzene 187.58 –Cl (1), –OCH₃ (3), –NO₂ (5) High polarity due to –OCH₃; moderate solubility in polar solvents
1-Chloro-3-nitrobenzene 157.55 –Cl (1), –NO₂ (3) Low solubility in water; reactive in electrophilic substitution
1-Chloro-3-(chloromethyl)-5-nitrobenzene 206.02 –Cl (1), –CH₂Cl (3), –NO₂ (5) Enhanced electrophilicity at –CH₂Cl; potential for further substitution
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid 261.62 –Cl (3), –OCH₃ (2,6), –NO₂ (5), –COOH (1) High acidity (carboxylic group); planar structure with π-π stacking

Inferred Trends for 3-Chloro-5-ethylnitrobenzene :

  • Molecular Weight : Estimated ~185–195 g/mol (similar to but with –C₂H₅ replacing –OCH₃).
  • Solubility : Likely lower than methoxy analogs due to the hydrophobic ethyl group.
  • Reactivity : The electron-donating ethyl group may reduce electrophilicity at the nitro position compared to chloromethyl analogs .

Implications for this compound :

  • The ethyl group may hinder crystallization compared to methoxy or carboxyl analogs.
  • Potential as a precursor in agrochemicals or dyes, leveraging nitro group reactivity .

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